Tfa-dope

Description

Properties

CAS No. |

138898-69-8 |

|---|---|

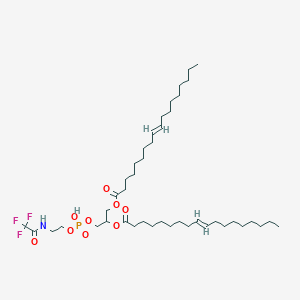

Molecular Formula |

C43H77F3NO9P |

Molecular Weight |

840 g/mol |

IUPAC Name |

[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C43H77F3NO9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(48)53-37-39(38-55-57(51,52)54-36-35-47-42(50)43(44,45)46)56-41(49)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38H2,1-2H3,(H,47,50)(H,51,52)/b19-17+,20-18+ |

InChI Key |

BUKHLBMFBOGEPV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(F)(F)F)OC(=O)CCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(F)(F)F)OC(=O)CCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(F)(F)F)OC(=O)CCCCCCCC=CCCCCCCCC |

Synonyms |

N-trifluoroacetyl-1,2-dioleoylphosphatidylethanolamine TFA-DOPE |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Trifluoroacetylated Dopa and Dopamine

Strategies for Introducing the Trifluoroacetyl Group onto DOPA and Dopamine (B1211576) Scaffolds

Introducing the trifluoroacetyl group, typically onto the amine functionality of DOPA or dopamine, requires careful consideration of the other reactive centers present in these molecules. Strategies range from direct acylation approaches, where possible, to multi-step sequences involving temporary protection of competing functional groups.

Direct Acylation Approaches

Direct acylation involves the reaction of DOPA or dopamine with a trifluoroacetylating agent without prior protection of other functional groups. Common reagents for introducing the trifluoroacetyl group onto amines include trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) and ethyl trifluoroacetate (B77799) (CF₃COOEt). Trifluoroacetic anhydride is a highly reactive acylating agent capable of reacting with amines and alcohols. Ethyl trifluoroacetate can also be used for the trifluoroacetylation of amino acids and peptides, often in the presence of a base like triethylamine (B128534) libretexts.org.

However, directly applying these reagents to unprotected DOPA or dopamine presents challenges due to the presence of the nucleophilic catechol hydroxyl groups and, in the case of DOPA, the carboxyl group. These functionalities can also react with acylating agents, leading to a mixture of products with acylation occurring at multiple sites (amine, catechol hydroxyls, and potentially the carboxyl). While direct O-acylation of hydroxyamino acids under acidic conditions has been reported for other acyl groups uni.lu, achieving selective N-trifluoroacetylation of DOPA or dopamine without protecting the catechol or carboxyl groups through a simple direct acylation is generally not straightforward and may result in low yields of the desired N-trifluoroacetylated product.

Multi-step Synthetic Sequences

To overcome the challenges of multi-site reactivity, multi-step synthetic sequences employing protecting groups are commonly utilized for the controlled introduction of the trifluoroacetyl group or for subsequent transformations of trifluoroacetylated derivatives. These strategies involve temporarily masking the catechol hydroxyls and/or the carboxyl group (in DOPA) to allow for selective reactions at the amine nitrogen or other desired positions.

One common approach involves the initial protection of the amine and/or catechol functionalities using groups that are compatible with subsequent trifluoroacetylation or other reactions. For instance, in the synthesis of dopamine derivatives, the amine group can be protected with groups like phthaloyl (Phth) or tert-butoxycarbonyl (Boc), and the catechol hydroxyls can be protected as an acetonide advancedchemtech.comadvancedchemtech.comguidetopharmacology.orgontosight.ai. Once these groups are in place, further modifications, such as the introduction of a trifluoroacetyl group at a different site or reactions involving the protected functionalities, can be carried out with greater selectivity.

For example, a multi-step synthesis might involve:

Protection of the amine and catechol groups of dopamine or DOPA with suitable protecting groups (e.g., phthaloyl for the amine, acetonide for the catechol). advancedchemtech.comguidetopharmacology.orgfishersci.ca

Introduction of the trifluoroacetyl group at a specific position, if it's not already the N-protecting group.

Further chemical transformations on the protected intermediate.

Selective deprotection of the temporary protecting groups to reveal the desired functional groups, including the trifluoroacetylated amine.

Alternatively, the trifluoroacetyl group itself can be introduced as an N-protecting group early in a multi-step synthesis. Studies have shown that the trifluoroacetyl group is a suitable N-protective group for dopamine derivatives in synthetic sequences involving catechol protection, such as with acetonide advancedchemtech.comadvancedchemtech.comontosight.ai. This highlights its utility within a broader synthetic strategy where multiple protection and deprotection steps are required to achieve the final target molecule.

Protection and Deprotection Chemistry of Catechol and Amine Functionalities

The successful synthesis and manipulation of trifluoroacetylated DOPA and dopamine derivatives heavily rely on the strategic use and removal of protecting groups for the catechol and amine functionalities.

Selective N-Trifluoroacetylation in the Presence of Other Protecting Groups

Achieving selective N-trifluoroacetylation is often accomplished by first protecting the highly reactive catechol hydroxyl groups. Common catechol protecting groups include acetonides, silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS; tert-butyldiphenylsilyl, TBDPS), and methyl ethers advancedchemtech.comguidetopharmacology.org. With the catechol protected, the amine group becomes the primary site for reaction with a trifluoroacetylating agent.

For instance, if the catechol of dopamine is protected as an acetonide, the amine can then be selectively trifluoroacetylated using reagents like trifluoroacetic anhydride or ethyl trifluoroacetate. This strategy allows for the formation of N-trifluoroacetyl dopamine derivatives while preventing unwanted acylation of the catechol hydroxyls. Similarly, for DOPA, protection of the catechol and potentially the carboxyl group (e.g., as a methyl ester) would enable selective N-trifluoroacetylation.

Research has demonstrated the use of trifluoroacetyl as an N-protective group in conjunction with acetonide protection of the catechol in the synthesis of dopamine derivatives advancedchemtech.comadvancedchemtech.comguidetopharmacology.orgontosight.ai. This indicates that selective N-trifluoroacetylation is achievable when the catechol is appropriately masked.

Orthogonal Protecting Group Strategies for DOPA and Dopamine Derivatives

Orthogonal protecting group strategies are essential when multiple functional groups of the same or similar reactivity are present and require differential deprotection at various stages of a synthesis evitachem.com. For DOPA and dopamine derivatives, this often involves the amine and catechol functionalities.

The trifluoroacetyl group is an acid-labile N-protecting group vulcanchem.comsynarchive.com. This acid lability is a key consideration when designing orthogonal protection schemes. For example, the acetonide group, commonly used to protect the catechol of DOPA and dopamine, is also acid-labile advancedchemtech.comguidetopharmacology.org. Therefore, a synthetic strategy involving both N-trifluoroacetylation and acetonide-protected catechol would require careful selection of deprotection conditions to ensure selective removal of one group in the presence of the other, or a sequence where one group is removed before the conditions required to cleave the other are introduced.

However, the relative lability of different acid-labile groups can sometimes be exploited for selective deprotection. Alternatively, the trifluoroacetyl group can be used in conjunction with protecting groups that are removed under different conditions, such as base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) for amine protection evitachem.com or silyl ethers (some of which can be cleaved under neutral or mildly acidic conditions) for catechol protection. The choice of orthogonal protecting groups depends on the specific synthetic sequence and the desired order of deprotection. The literature indicates that Fmoc or trifluoroacetyl can be suitable N-protective groups in multi-step syntheses of dopamine derivatives involving acetonide catechol protection advancedchemtech.comadvancedchemtech.com.

Mechanisms of Trifluoroacetyl Group Removal

The removal of the trifluoroacetyl group from protected amines is a crucial step in many synthetic routes. The trifluoroacetyl group is typically removed under basic or nucleophilic conditions.

One method for deprotecting fluoroacetyl groups involves treatment with an alcohol in the presence of a carboxylic acid salt, such as sodium acetate (B1210297) in ethanol (B145695) vulcanchem.com. Mild conditions using ethanol have been shown to be effective for removing the fluoroacetyl protecting group vulcanchem.com. This deprotection likely proceeds via a transesterification or alcoholysis mechanism, where the alcohol attacks the carbonyl carbon of the trifluoroacetamide (B147638), leading to the release of the free amine and an ethyl trifluoroacetate byproduct.

Alternatively, basic hydrolysis can cleave the trifluoroacetyl group. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon of the trifluoroacetamide susceptible to nucleophilic attack by hydroxide (B78521) ions or other bases. This attack leads to the formation of a tetrahedral intermediate, which collapses to expel the amide nitrogen, yielding the free amine and trifluoroacetate.

Stereoselective Synthesis of Trifluoroacetylated L-DOPA Precursors

Stereoselective synthesis aims to produce a desired stereoisomer with high purity. For L-DOPA precursors, maintaining the correct (S)-configuration at the α-carbon is paramount. Trifluoroacetylation can be incorporated into synthetic routes for L-DOPA precursors, often to protect the amino group or hydroxyl groups during specific transformations.

One approach to synthesizing protected L-DOPA derivatives involves starting from L-tyrosine, which already possesses the correct stereochemistry. nih.gov Subsequent reactions, such as formylation and oxidation (like the Reimer-Tiemann and Dakin reactions), can be employed to introduce the catechol moiety. nih.gov Protecting groups, including potentially trifluoroacetyl, would be necessary to navigate the reactivity of the amine and hydroxyl groups during these steps.

In the context of synthesizing radioiodinated L-DOPA, an intermediate compound, N-trifluoroacetyl 3,4-dimethoxy-6-trifluoroacetoxymercurio-L-phenylalanine ethyl ester, was synthesized. nih.gov This highlights the use of the N-trifluoroacetyl group as a protecting group during the synthesis of modified L-DOPA derivatives. While the primary stereocenter is present in the L-phenylalanine core, the trifluoroacetylation is part of a sequence aimed at a stereoselective product (the L-isomer).

However, the direct synthesis of trifluoroacetylated L-DOPA precursors via de novo asymmetric synthesis routes that explicitly rely on trifluoroacetylation for stereocontrol appears less commonly documented in the provided sources compared to its use as a protecting group or in analytical derivatization.

Asymmetric Synthesis Routes

Asymmetric synthesis routes are designed to create a chiral center or control the stereochemistry of a reaction to favor one enantiomer over the other. Various strategies exist for the asymmetric synthesis of α-amino acids, which could, in principle, be adapted for DOPA precursors. These include asymmetric hydrogenation, asymmetric Strecker reactions, and methods utilizing chiral catalysts or auxiliaries.

While the search results mention asymmetric synthesis routes for creating chiral compounds and amino acids with high enantiomeric excess (ee), specific asymmetric routes where the introduction of the trifluoroacetyl group dictates or is integral to the asymmetric induction process for DOPA precursors were not prominently detailed. Asymmetric synthesis of 6-[18F]fluoro-L-DOPA has been achieved using nucleophilic methods with chiral phase-transfer catalysts, yielding high enantiomeric excess (>96%). This demonstrates successful stereocontrol in DOPA derivative synthesis, although the role of trifluoroacetylation in this specific asymmetric step is not explicitly described as the primary source of chirality.

Trifluoroacetylation is mentioned in the context of preparing protected dopamine derivatives, such as TFA-dopamine(acetonide). The synthesis of such protected forms is often a step within a larger synthetic strategy, which may or may not include an upstream asymmetric synthesis step to establish the desired stereochemistry if the starting material is not already chiral.

Impact of Trifluoroacetylation on Chiral Purity Maintenance

The trifluoroacetyl group can play a role in maintaining chiral purity, although its impact can vary depending on the specific chemical environment and reaction conditions. As a protecting group for the amino function, the trifluoroacetyl group is known to be relatively labile under mild basic conditions. Its presence can influence the reactivity of adjacent functional groups and potentially affect the molecule's susceptibility to racemization.

In the context of chiral analysis, trifluoroacetylation of free alcohols and amines is a common derivatization technique used to improve chromatographic separation of enantiomers, for example, in gas chromatography (GC). This application highlights that the introduction of the trifluoroacetyl group alters the interaction of the molecule with the chiral stationary phase, thereby affecting enantioselectivity in the separation process. The change in elution order observed after derivatization further supports that trifluoroacetylation influences the chiral recognition mechanism.

One study noted the synthesis of N-(trifluoroacetyl)-α-amino acid chlorides and their use in Friedel-Crafts acylation reactions to produce L-DOPA derivatives without apparent amino acid racemization. This suggests that under certain reaction conditions, the N-trifluoroacetyl group can be compatible with chemistry that preserves the stereochemical integrity of the amino acid.

Mechanistic Investigations of Trifluoroacetylated Dopa and Dopamine Derivatives

Reaction Kinetics and Thermodynamics of Trifluoroacetylation

The formation of trifluoroacetylated DOPA and dopamine (B1211576) involves the reaction of the amino group with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride. The kinetics and thermodynamics of this reaction are influenced by factors such as the specific trifluoroacetylating agent used, the solvent, temperature, and the presence of catalysts. Studies on the N-trifluoroacetylation of phenolalkylamines, a class of compounds that includes dopamine, have explored the thermodynamic and kinetic aspects of these reactions, often in the context of preparing derivatives for analytical techniques like gas chromatography-mass spectrometry (GC-MS). The introduction of the highly electronegative fluorine atoms in the trifluoromethyl group affects the electron density around the amide bond formed, potentially influencing the reaction equilibrium and rate compared to acetylation with less electron-withdrawing groups. While specific detailed kinetic and thermodynamic parameters solely for the trifluoroacetylation of DOPA and dopamine were not extensively found in the provided search results, the general principles governing amide formation and the electronic effects of the trifluoroacetyl group are applicable. The contribution of the trifluoroacetyl group to thermodynamic properties has been noted in other systems, such as in antigen-antibody binding, highlighting its impact on molecular interactions and associated energy changes.

Exploration of Reaction Pathways in Complex Chemical Syntheses

Trifluoroacetylation can play a role in multi-step synthetic strategies by serving as a protecting group or by influencing the reactivity of neighboring functional groups.

Role in Nucleophilic Fluorination Reactions for Radiotracer Synthesis

Protected derivatives of DOPA and dopamine are utilized as precursors in the synthesis of radiotracers, particularly those involving the incorporation of fluorine-18 (B77423) ([18F]) via nucleophilic fluorination for Positron Emission Tomography (PET) imaging. While the search results discuss the synthesis of [18F]F-DOPA and other [18F] radiotracers using nucleophilic fluorination of protected precursors, the specific and detailed role of trifluoroacetyl protection in these exact reactions for DOPA or dopamine was not prominently featured in the provided snippets. However, the concept of using protected forms of sensitive molecules like DOPA and dopamine is standard practice in radiochemistry to ensure regioselectivity and prevent unwanted side reactions during the radiofluorination step. The trifluoroacetyl group, being a common amine protecting group, could potentially be employed in such strategies, although other protecting groups or different synthetic routes were more explicitly mentioned in the context of the cited radiotracer syntheses.

Intermolecular and Intramolecular Interactions Influenced by Trifluoroacetylation

The introduction of a trifluoroacetyl group significantly alters the electronic distribution and polarity of DOPA and dopamine molecules. The highly electronegative fluorine atoms and the polar carbonyl group contribute to a substantial dipole moment. This can influence both intramolecular interactions (within the same molecule, affecting conformation) and intermolecular interactions (between molecules, affecting properties like solubility, crystallization, and interactions with other molecules). While detailed studies specifically on the intermolecular and intramolecular interactions of trifluoroacetylated DOPA/dopamine were not found, general principles of how strong electron-withdrawing groups and polar functionalities affect hydrogen bonding, dipole-dipole interactions, and van der Waals forces are relevant. The trifluoroacetyl group's impact on binding thermodynamics in other systems suggests its potential to influence how these modified catecholamines interact with other molecules, such as proteins or enzymes, by altering the nature and strength of intermolecular forces.

Mechanisms of Degradation and Stability in Non-Biological Systems

The stability of trifluoroacetylated DOPA and dopamine derivatives in non-biological systems is crucial for their synthesis, purification, storage, and analysis. The presence of the trifluoroacetyl amide linkage and the catechol moiety (in DOPA and dopamine) makes these compounds susceptible to various degradation pathways.

Hydrolytic Degradation Pathways

Amide bonds, including the trifluoroacetyl amide formed upon derivatization, are susceptible to hydrolysis, particularly under acidic or basic conditions, or even in neutral aqueous solutions over time. This hydrolytic degradation would regenerate the parent amine (DOPA or dopamine) and trifluoroacetic acid. The electron-withdrawing nature of the trifluoromethyl group might influence the rate of hydrolysis of the adjacent amide bond. While specific hydrolytic degradation pathways and kinetics for trifluoroacetylated DOPA and dopamine were not detailed in the search results, studies on the stability of N-trifluoroacetylated amino acid derivatives have shown varying degrees of stability depending on the specific amino acid and conditions. Related trifluoroacetylated phenolalkylamines have been reported to be stable under dry conditions and against oxidizing agents and elevated temperatures, suggesting that the presence of water is a primary factor in their degradation via hydrolysis. Understanding these hydrolytic pathways is essential for predicting the stability of trifluoroacetylated DOPA and dopamine in different chemical environments.

Thermal Decomposition Characteristics

The thermal stability of trifluoroacetylated DOPA and dopamine derivatives is influenced by the inherent stability of the parent molecules, the trifluoroacetyl group, and the specific positions of trifluoroacetylation.

Parent L-DOPA exhibits thermal degradation. Studies on the thermal stability of L-DOPA in different atmospheres indicate no significant mass loss up to approximately 250 °C, with decomposition occurring at higher temperatures nih.gov. The thermal decomposition of L-DOPA in an inert atmosphere shows a main decomposition process between 262-314 °C nih.gov. Dopamine also undergoes thermal degradation.

The trifluoroacetyl group itself is derived from trifluoroacetic acid (TFA), which is known to undergo thermal decomposition at higher temperatures, typically in the range of 300–390 °C, yielding products such as carbon dioxide, difluoromethyl trifluoroacetate (B77799), carbon monoxide, and trifluoroacetyl fluoride (B91410) rsc.orggoogle.com. The thermal decomposition of metal trifluoroacetates has also been studied, showing decomposition at varying temperatures depending on the metal researchgate.netnih.gov.

Trifluoroacetylation of amines and hydroxyls can impact the thermal stability of the modified molecule. For instance, N,O-Bis(trifluoroacetyl)hydroxylamine is reported to undergo thermal decomposition at temperatures above 100 °C . In the context of energetic compounds, trifluoroacetyl protection has been utilized in the synthesis of molecules exhibiting high heat resistance, with decomposition onset temperatures reported up to 226 °C researchgate.net. The thermal degradation of amines in general can occur at elevated temperatures, although specific decomposition pathways can be influenced by other factors present bre.com.

While specific, detailed thermal decomposition studies providing quantitative data for individual trifluoroacetylated DOPA and dopamine derivatives are not extensively available in the immediate literature surveyed, it can be inferred that the thermal stability of these derivatives will depend on the lability of the trifluoroacetyl amide and ester bonds, as well as the stability of the remaining core structure. The introduction of the electron-withdrawing trifluoroacetyl group might influence the bond strengths and decomposition pathways compared to the parent compounds. Further dedicated thermal analysis studies, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be necessary to fully elucidate the decomposition profiles and characteristic temperatures of specific trifluoroacetylated DOPA and dopamine derivatives.

Oxidative Stability Investigations

The oxidative stability of DOPA and dopamine derivatives is a critical property, largely dictated by the easily oxidizable catechol moiety. Parent L-DOPA and dopamine are highly susceptible to oxidation, particularly at neutral and alkaline pH, leading to the formation of reactive o-quinones researchgate.netguidetomalariapharmacology.orguni.lumybiosource.comresearchgate.netresearchgate.net. This oxidation process is a major factor contributing to the instability of these compounds uni.luuni.lu. The oxidation of catechols can proceed via a one- or two-electron transfer, generating semiquinone radicals or o-quinones, respectively researchgate.net. These quinones are electrophilic and can undergo further reactions, including cyclization and polymerization, eventually leading to the formation of dark pigments like neuromelanin uni.luosti.gov.

The introduction of protecting groups, such as the trifluoroacetyl group, can significantly influence the oxidative stability of DOPA and dopamine derivatives, particularly if the catechol hydroxyl groups are protected. Studies on catechol-containing polymers have shown that protecting the catechol moieties, for example, with acetonide groups, dramatically improves their stability against oxidation in aqueous solutions across various pH levels researchgate.net. This highlights the effectiveness of protecting the catechol functionality in preventing oxidative degradation.

Trifluoroacetylation can occur at the amine group and the hydroxyl groups (both on the catechol ring and the beta-hydroxyl group in DOPA). Trifluoroacetylation of the amine group would alter its reactivity but might not directly prevent the oxidation of the catechol moiety unless it influences the electronic properties or conformation of the molecule significantly. However, if the catechol hydroxyl groups are trifluoroacetylated, these groups would be protected, thus hindering the initial oxidation to the o-quinone.

Summary of Stability Characteristics

| Property | Parent L-DOPA / Dopamine | Trifluoroacetylated Derivatives (Expected) | Notes |

| Thermal Stability | Stable up to ~250 °C (L-DOPA), then decomposes. nih.gov | May vary depending on acylation sites; could be influenced by C-N and C-O Tfa bond lability and overall molecular structure. Potential for decomposition above 100°C if labile Tfa groups are present. researchgate.net | Specific decomposition temperatures for defined Tfa-DOPA/dopamine derivatives are not widely reported. |

| Oxidative Stability | Highly susceptible to oxidation, especially at higher pH, forming reactive quinones. researchgate.netguidetomalariapharmacology.orguni.lumybiosource.comresearchgate.netresearchgate.net | Expected to be significantly improved if catechol hydroxyls are trifluoroacetylated, preventing quinone formation. researchgate.net Amine acylation may also play a role. | Protection of the catechol moiety is key to enhanced oxidative stability. |

Applications of Trifluoroacetylated Dopa and Dopamine Derivatives in Chemical and Materials Science Research

Utilization as Synthetic Intermediates for Advanced Molecules

Trifluoroacetylated DOPA and dopamine (B1211576) derivatives serve as key building blocks in the synthesis of a wide range of advanced molecules, leveraging the ability to selectively react at positions other than the protected amine.

Precursors for Peptide and Polypeptide Synthesis

L-DOPA is an amino acid and its incorporation into peptides and polypeptides is of significant interest, particularly in creating biomimetic materials inspired by mussel adhesive proteins. wikipedia.orgacs.org These natural proteins contain a high proportion of DOPA residues, which are crucial for their strong underwater adhesion properties. wikipedia.orggoogle.com

In solid-phase peptide synthesis (SPPS), the amine group of amino acids is typically protected, often with Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups. researchgate.net While Fmoc and Boc are common, trifluoroacetyl protection of the alpha-amino group of DOPA can be employed, although Fmoc-protected DOPA derivatives, often with protected catechol groups (e.g., acetonide), are more frequently reported for SPPS to prevent unwanted side reactions of the catechol moiety during peptide chain elongation. researchgate.netnih.govnih.govresearchgate.net The TFA group on the amine allows for specific reactions on the catechol or carboxylic acid functionalities before or during coupling into peptide chains. Cleavage of protecting groups, including TFA, is a standard step in peptide synthesis, often carried out using acidic conditions like trifluoroacetic acid (TFA), sometimes in the presence of scavengers. researchgate.netnih.govnih.govresearchgate.net

Research has explored the synthesis of DOPA-containing peptides using protected DOPA derivatives. For instance, Fmoc-DOPA(acetonide)-OH has been synthesized and used in Fmoc solid-phase peptide synthesis to create DOPA-containing peptides. nih.gov The acetonide group protects the catechol, while Fmoc protects the alpha-amino group for SPPS. While direct mention of N-TFA-DOPA specifically as an intermediate for peptide coupling is less common in the provided results compared to Fmoc-protected DOPA, trifluoroacetylation of amino acids is a known protection method acs.org, and TFA-protected dopamine has been synthesized nih.govgoogle.com. The TFA group's orthogonal stability to certain conditions compared to Fmoc or Boc can be advantageous in specific synthetic strategies involving DOPA or dopamine derivatives before their incorporation into larger peptide or polymer structures.

Building Blocks for Complex Organic Molecules

Trifluoroacetylated dopamine and DOPA derivatives serve as versatile building blocks in the synthesis of more intricate organic molecules. The protected amine allows for selective reactions at the catechol ring or the side chain.

For example, N-trifluoroacetyl dopamine has been synthesized and used as an intermediate in the preparation of acetonide-protected dopamine. nih.govgoogle.com This acetonide-protected intermediate is valuable because direct acetonide protection of dopamine can be problematic due to competing Pictet-Spengler cyclization reactions involving the unprotected amine and the catechol. nih.govgoogle.comresearchgate.net By protecting the amine with a TFA group first, the catechol can be selectively protected as the acetonide, and the TFA group can then be removed. nih.govgoogle.com This strategy enables the synthesis of protected dopamine derivatives that can be further modified, such as coupling with fatty acids to form N-acyl dopamine conjugates. nih.govresearchgate.netnih.gov

The TFA group can be readily cleaved under acidic conditions, regenerating the primary amine for subsequent reactions. unc.edu This deprotection step is crucial for introducing other functionalities or coupling the dopamine/DOPA core to other molecular scaffolds. The use of TFA protection allows for controlled access to the different reactive centers of dopamine and DOPA, facilitating the synthesis of diverse complex organic molecules.

Role in the Development of Research Probes and Labeling Reagents

Trifluoroacetylated derivatives can be employed in the development of research probes and labeling reagents, although the TFA group itself is typically a protecting group that is later removed or modified, rather than the labeling group itself. However, the ability to selectively functionalize DOPA or dopamine while the amine is protected by TFA is relevant to creating molecules that can be used as probes.

Integration into Polymeric and Biomimetic Materials

DOPA and dopamine are widely used to modify polymers and create biomimetic materials, drawing inspiration from the adhesive properties of mussel proteins. wikipedia.orgacs.org Trifluoroacetylation plays a role in the synthetic routes to incorporate these molecules into polymeric structures.

Synthesis of DOPA-Modified Polymers and Hydrogels

The incorporation of DOPA into polymers, such as poly(ethylene glycol) (PEG), yields materials with adhesive properties and the ability to form hydrogels through oxidative cross-linking of the catechol groups. acs.org The synthesis of these DOPA-modified polymers often involves coupling reactions between the polymer backbone and protected DOPA derivatives.

Research on the synthesis of PEG-DOPA conjugates has utilized protected DOPA. One approach involves synthesizing PEG macromers functionalized with protected DOPA, followed by deprotection. acs.org While Boc protection of the amine and other protecting groups for the catechol are commonly used in the synthesis of DOPA-modified polymers and hydrogels acs.org, trifluoroacetylation of the amine could also be employed as a protection strategy during the coupling of DOPA to the polymer backbone, particularly if orthogonal reactivity is required with other functional groups present.

The formation of hydrogels from DOPA-modified polymers is often triggered by oxidation of the catechol groups to reactive quinones, which then undergo cross-linking reactions. acs.org The synthesis of the polymer-DOPA conjugate, potentially involving trifluoroacetyl-protected intermediates, is a critical step in creating these materials. The ease of deprotection of the TFA group under acidic conditions is compatible with downstream processing or triggering of cross-linking reactions.

Data from research on DOPA-modified PEG hydrogels illustrates the impact of the polymer architecture and the presence of protecting groups on gelation time and cross-linking mechanisms. acs.org Although this specific study discusses Boc protection, it underscores the importance of protecting group strategies in controlling the synthesis and properties of these biomimetic materials.

Influence of Trifluoroacetylation on Polymerization Processes

Trifluoroacetylation, particularly the modification of the amine group in dopamine and DOPA derivatives, plays a crucial role in facilitating controlled polymerization processes by acting as a protective group. This strategic modification is essential for preventing undesirable side reactions that can interfere with monomer synthesis and subsequent polymerization, ultimately influencing the properties and architecture of the resulting polymers.

One significant challenge in polymerizing catechol-containing monomers like dopamine and DOPA is the inherent reactivity of the catechol moiety. Catechols are prone to oxidation, especially under alkaline conditions or in the presence of oxygen, leading to the formation of reactive quinones. These quinones can undergo uncontrolled self-polymerization or participate in Michael addition and Schiff base reactions, resulting in undesired crosslinking and ill-defined polymer structures nih.govevitachem.comnih.gov. Furthermore, the presence of the primary amine group in dopamine can lead to intramolecular cyclization reactions, such as the Pictet-Spengler condensation, particularly when attempting to protect the catechol group using aldehydes or ketones nih.govnih.gov.

Trifluoroacetylation of the amine group effectively mitigates these issues. By protecting the amine as a trifluoroacetamide (B147638), its nucleophilicity is reduced, preventing unwanted side reactions like the Pictet-Spengler condensation during subsequent synthetic steps, such as the acetonide protection of the catechol group nih.govnih.gov. This protection strategy allows for the successful synthesis of well-defined monomers containing both a protected amine and a protected or controlled-reactivity catechol.

The ability to selectively protect the amine through trifluoroacetylation is therefore indirectly critical for enabling controlled polymerization of catechol derivatives. With the amine protected, researchers can employ suitable strategies to protect the catechol (e.g., as an acetonide nih.govnih.gov) or design polymerization conditions that minimize premature catechol oxidation. This control over monomer reactivity ensures that polymerization proceeds through desired pathways, leading to polymers with controlled molecular weights, architectures (e.g., linear chains, block copolymers), and functionalities.

For instance, in the synthesis of catechol-bearing acrylamide (B121943) monomers for radical polymerization, the primary amine of dopamine is first protected with a trifluoroacetyl group before the acetonide protecting group is attached to the catechol nih.gov. This sequence prevents undesirable Pictet-Spengler condensation that would otherwise occur nih.gov. After successful polymerization, the protecting groups, including the trifluoroacetyl group, can be selectively removed under appropriate conditions (e.g., basic conditions for trifluoroacetyl removal) to yield the desired catechol-functionalized polymer nih.gov.

Analytical Methodologies for Trifluoroacetylated Dopa and Dopamine Derivatives in Research

Chromatographic Separation and Detection Techniques

Chromatographic methods play a crucial role in separating complex mixtures containing trifluoroacetylated DOPA and dopamine (B1211576) derivatives from biological or synthetic matrices before detection and analysis.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of DOPA and dopamine, often coupled with various detection methods. While direct analysis of underivatized DOPA and dopamine by HPLC is common, particularly with electrochemical detection due to their electroactive nature, TFA can be used as a mobile phase additive. helixchrom.comnih.gov For instance, reversed-phase HPLC methods for analyzing L-DOPA have utilized mobile phases containing trifluoroacetic acid (TFA) at low concentrations (e.g., 0.05% v/v) to achieve optimal chromatographic separation and sensitivity, often with UV detection at 280 nm. bezmialemscience.org Such methods have been validated for linearity, accuracy, and precision in quantifying L-DOPA in various samples, including nanoparticle formulations. bezmialemscience.org HPLC coupled with mass spectrometric detection is also a powerful tool for analyzing catecholamines and their derivatives. nih.govresearchgate.netencyclopedia.pub Mobile phases containing TFA are compatible with mass spectrometry, although TFA is known to suppress electrospray ionization (ESI) signals of basic compounds, a challenge that can sometimes be mitigated by adding other acids like acetic or propionic acid to the mobile phase. nih.gov

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. DOPA and dopamine, being relatively polar and less volatile, typically require derivatization to be amenable to GC analysis. Trifluoroacetylation is a common derivatization strategy used to increase their volatility and improve peak shape. thermofisher.comlibretexts.org Trifluoroacetic anhydride (B1165640) (TFAA) is a frequently employed reagent for the trifluoroacetylation of amines and hydroxyl groups in compounds like dopamine and other catecholamines. capes.gov.brnih.govresearchgate.net

Derivatization with TFAA can be performed in conjunction with other derivatization methods, such as silylation, to achieve comprehensive derivatization of functional groups. For example, a two-step derivatization procedure involving trimethylsilyl (B98337) (TMS) and trifluoroacyl (TFA) groups has been developed for the analysis of amino acids and organic acids, which could be adapted for catecholamines. nih.gov N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another silylation reagent that can be used in conjunction with trifluoroacetylation. thermofisher.comnih.gov

Trifluoroacetyl derivatives of dopamine and other catecholamines have been successfully analyzed by GC coupled with mass spectrometry (GC-MS). capes.gov.brnih.govnih.govnih.govnih.govcapes.gov.br This approach allows for the simultaneous determination of multiple analytes. nih.govnih.gov The use of electron capture detection (ECD) is also possible with fluorinated acyl derivatives due to enhanced detectability. libretexts.org

Research findings demonstrate the effectiveness of GC with trifluoroacetylation for sensitive and specific analysis. For instance, GC-negative-ion chemical ionization mass spectrometry (GC-NICIMS) of trifluoroacetyl derivatives of N-acetyldopamine and related compounds allowed for quantitative determination at picogram levels in biological samples. capes.gov.br Another GC-MS method utilizing TFA derivatives enabled the simultaneous assay of dopamine, norepinephrine, and their metabolites, achieving picogram level sensitivity. nih.govnih.gov

Supercritical Fluid Chromatography (SFC) for Enhanced Separation

Supercritical Fluid Chromatography (SFC), which combines aspects of both GC and HPLC, offers enhanced separation capabilities, particularly for chiral compounds and polar molecules. SFC utilizing carbon dioxide as the mobile phase is a proven technique for the separation of enantiomers using chiral stationary phases. hplc.eu

While the direct application of SFC specifically for trifluoroacetylated DOPA and dopamine derivatives is not as extensively documented in the provided results as GC-MS, SFC is recognized as an effective technique for the rapid separation of enantiomers and is compatible with many chiral stationary phases initially developed for HPLC. nih.govnih.gov Given that derivatization, including trifluoroacetylation, is often employed to improve the chromatographic behavior of polar molecules and facilitate chiral separation, SFC could potentially be a valuable tool for analyzing chiral trifluoroacetylated DOPA derivatives. SFC can offer faster run times compared to traditional HPLC for certain separations. hplc.eunih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information about the structure and identity of trifluoroacetylated DOPA and dopamine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and purity of organic compounds. ¹H and ¹³C NMR are routinely used for structural elucidation, providing detailed information about the carbon-hydrogen framework of molecules. rsc.orgmdpi.comfrontiersin.orgnih.gov The presence of fluorine atoms in trifluoroacetylated derivatives makes ¹⁹F NMR particularly useful for confirming the presence and location of the TFA groups.

While specific detailed NMR data for trifluoroacetylated DOPA and dopamine derivatives are not extensively provided in the search results, NMR is widely used in the characterization of synthesized compounds, including those with trifluoroacetyl moieties. For example, ¹H and ¹³C NMR spectra have been used to characterize various organic compounds, and chemical shifts are reported relative to standard references. rsc.orgmdpi.comfrontiersin.orgnih.gov The characteristic signals from the fluorine atoms in the TFA group in ¹⁹F NMR can provide definitive evidence of successful derivatization. NMR can also be used for quantitative analysis, determining the relative amounts of different components in a sample.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an essential tool for determining the molecular weight of compounds and obtaining structural information through fragmentation analysis. When coupled with chromatography (GC-MS or LC-MS), it provides a powerful method for identifying and quantifying components in complex mixtures. nih.govcapes.gov.brnih.govresearchgate.netnih.govnih.govnih.govcapes.gov.brrsc.orgfrontiersin.orgmdpi.com

For trifluoroacetylated DOPA and dopamine derivatives analyzed by GC-MS with electron ionization (EI), characteristic fragmentation patterns are observed. researchgate.net These patterns can provide information about the structure of the derivative. For instance, α-cleavage from the amide nitrogen can lead to the formation of TFA imine species and benzyl (B1604629) or methylenedioxybenzyl cations. researchgate.net Specific ions can be monitored in selected ion monitoring (SIM) mode for sensitive and selective quantification. nih.govnih.govnih.gov Mass fragmentography, a technique utilizing MS for detection and quantification of specific ions, has been applied to the analysis of trifluoroacetyl derivatives of catecholamines at picogram levels. nih.govnih.gov

Tandem mass spectrometry (MS/MS) provides even more detailed structural information by fragmenting selected ions and analyzing the resulting daughter ions. Electrospray ionization (ESI) is a common ionization method for LC-MS and LC-MS/MS, and while TFA in the mobile phase can suppress ESI signals, strategies exist to mitigate this effect. nih.gov MS/MS has been used to confirm the structure of activated DOPA derivatives by analyzing fragmentation patterns. biomaterials.org Selected reaction monitoring (SRM) in GC-MS/MS offers high sensitivity and specificity for the quantification of target analytes, including trifluoroacetyl derivatives of dopamine and other catecholamines. nih.gov

The mass spectra of trifluoroacetylated derivatives of dopamine and related compounds show characteristic molecular ions and fragment ions that are used for their identification and quantification. nih.gov For example, the TFA derivatives of norepinephrine, epinephrine, and dopamine have shown molecular ions at specific m/z values in GC-MS analysis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Reactions

UV-Vis spectroscopy is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This method is useful for monitoring chemical reactions involving compounds that have chromophores, functional groups that absorb UV-Vis light. Both DOPA and dopamine, the parent compounds of the trifluoroacetylated derivatives, contain catechol moieties which are chromophores and exhibit characteristic UV-Vis absorption spectra. penpublishing.netnih.gov Changes in these spectra can be indicative of chemical transformations occurring during a reaction.

While specific studies detailing the real-time UV-Vis monitoring of the trifluoroacetylation reaction of DOPA or dopamine were not extensively found, the principle of UV-Vis spectroscopy makes it applicable. If the trifluoroacetylation process alters the electronic structure of the DOPA or dopamine molecule in a way that affects its UV-Vis absorption (e.g., by changing the conjugation system or modifying the catechol group's environment), these changes can be tracked spectrophotometrically. For instance, monitoring the stability of catechol groups in derivatives has been performed using UV-Vis spectroscopy, observing changes related to oxidation researchgate.net. Such an approach could potentially be adapted to monitor reactions where the catechol moiety is involved or affected by derivatization.

UV-Vis spectrophotometry has been successfully employed in the analysis of dopamine derivatives, often by measuring absorbance at specific wavelengths where the compounds show significant absorption nih.gov. For L-Dopa, a wavelength of 280 nm is commonly used for detection in spectrophotometric and chromatographic methods penpublishing.net. Monitoring the absorbance at such characteristic wavelengths over time during a reaction can provide insights into the reaction kinetics and the consumption of reactants or formation of products, assuming these species have distinct UV-Vis signatures.

Furthermore, UV-Vis spectroscopy can be part of a dual-mode sensing strategy for dopamine and its derivatives, where changes in absorbance indicate the progress of a reaction or interaction rsc.org. This highlights the utility of UV-Vis in observing chemical processes involving these compounds.

Purity Assessment and Quantitative Analysis in Research Samples

Assessing the purity and determining the quantity of trifluoroacetylated DOPA and dopamine derivatives in research samples are critical steps for ensuring the reliability of experimental results. UV-Vis spectroscopy, often in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC), plays a significant role in these analytical processes.

HPLC coupled with UV-Vis detection is a widely used and effective method for the quantitative analysis and purity assessment of L-Dopa and related compounds. penpublishing.netmdpi.comresearchgate.net This hyphenated technique allows for the separation of the target derivative from impurities and other components in the sample matrix, while the UV-Vis detector provides a means to detect and quantify the separated compounds based on their absorbance at a selected wavelength. penpublishing.net The chromatogram obtained provides information about the number of components in the sample (indicating purity) and the peak area or height of the target compound can be correlated to its concentration using calibration standards.

Spectrophotometric methods, including direct UV-Vis absorbance measurements, have been developed and validated for the quantification of dopamine derivatives in various samples. penpublishing.netnih.gov These methods rely on the inherent absorbance properties of the compounds or the formation of colored products through reactions. Validation of such methods involves assessing parameters like linearity, accuracy, precision, and robustness to ensure reliable quantitative results. penpublishing.net

While direct UV-Vis quantification of trifluoroacetylated derivatives requires that these specific compounds possess suitable chromophores and distinct absorption characteristics, the fundamental principles and established methodologies for analyzing DOPA and dopamine using UV-Vis spectroscopy are applicable. If the trifluoroacetylation does not abolish the UV-Vis activity (e.g., if the catechol chromophore is still intact or a new chromophore is introduced), then UV-Vis can be used for their detection and quantification after appropriate separation or in specific reaction systems. The use of techniques like HPLC-UV allows for the analysis of complex research samples, separating the trifluoroacetylated derivative from precursors, byproducts, and matrix components before UV-Vis detection and quantification. penpublishing.netmdpi.com

The low values of coefficient of variation (CV) and standard deviation (SD) observed in validated spectrophotometric methods for dopamine derivatives indicate the high accuracy, precision, and reproducibility achievable with these techniques for quantitative analysis. nih.gov This underscores the reliability of UV-Vis-based methods when properly developed and validated for the purity assessment and quantification of trifluoroacetylated DOPA and dopamine derivatives in research.

Theoretical and Computational Studies on Trifluoroacetylated Dopa and Dopamine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. These methods can determine properties such as molecular geometries, charge distributions, frontier molecular orbitals (HOMO and LUMO), and electrostatic potentials. Analysis of these properties can help predict how trifluoroacetylated DOPA and dopamine (B1211576) might interact with other molecules or surfaces. For instance, the presence of the electron-withdrawing trifluoroacetyl group can alter the electron density around the catechol and amine functionalities, influencing their reactivity compared to native DOPA and dopamine. Studies using DFT can also explore potential reaction pathways and energy barriers, providing a theoretical basis for understanding the chemical behavior of these modified compounds. Conceptual DFT and TDDFT studies have been applied to analyze the electronic structure and reactivity of various systems, demonstrating the utility of these methods in understanding chemical behavior and predicting reactivity sites nih.govresearchgate.netnih.gov. Such approaches can be similarly applied to Tfa-dope systems to identify reactive centers and understand their propensity for chemical transformations.

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior and conformational landscape of molecules over time. For flexible molecules like trifluoroacetylated DOPA and dopamine, MD simulations can reveal preferred conformations, the flexibility of different parts of the molecule, and how these characteristics are influenced by the surrounding environment (e.g., solvent). Understanding the conformational behavior is essential as it can impact molecular recognition, binding to receptors or other biomolecules, and self-assembly processes. MD simulations can explore the accessible conformational space and the transitions between different conformers, providing a more complete picture than static quantum chemical calculations alone.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling of reaction mechanisms involves identifying the step-by-step process of a chemical reaction and calculating the energy profile along the reaction pathway. This includes locating transition states, which represent the highest energy points along the reaction coordinate and are crucial for determining reaction rates. For trifluoroacetylated DOPA and dopamine, computational studies can be used to investigate potential reactions they might undergo, such as hydrolysis of the trifluoroacetyl group, oxidation of the catechol moiety, or reactions involving the amine group. By modeling transition states, researchers can gain insights into the feasibility and kinetics of these reactions, which is vital for understanding the stability and metabolic fate of these compounds. Computational methods are routinely used to study reaction mechanisms and transition states in various chemical systems drugsandalcohol.ie.

In Silico Prediction of Spectroscopic Properties

In silico prediction of spectroscopic properties, such as IR, UV-Vis, and NMR spectra, using computational methods like DFT and TD-DFT (Time-Dependent Density Functional Theory) is a valuable approach for characterizing molecules. These predicted spectra can be compared with experimental data to confirm molecular structures and to aid in the interpretation of experimental results. For trifluoroacetylated DOPA and dopamine, computational spectroscopy can help differentiate between various possible isomers or conformers and provide a theoretical assignment of observed spectroscopic signals. DFT and TD-DFT methods, often combined with basis sets like 6-311++G(d,p) or 6-31G(d,p), are commonly employed for predicting vibrational frequencies (IR), electronic transitions (UV-Vis), and NMR chemical shifts using methods like Gauge-Independent Atomic Orbital (GIAO) uctm.edupmf.unsa.banih.govresearchgate.netscielo.org.za.

Analysis of Doping Mechanisms in Organic Semiconductors where TFA is a Dopant

Compound Names and PubChem CIDs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.